molecular formula C22H31NO B461553 N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine

N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine

Cat. No.: B461553
M. Wt: 325.5g/mol
InChI Key: JPURAYRMIBQZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine is an organic compound with the molecular formula C22H31NO. This compound is known for its complex structure, which includes an isopropyl group, a methylphenyl group, and a phenylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine typically involves multiple steps. One common method includes the reaction of 2-methylphenylmagnesium bromide with benzophenone to form a tertiary alcohol. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenethylamine: Shares a similar phenethylamine structure but lacks the isopropyl and methoxy groups.

    N-methylphenethylamine: Similar structure but with a methyl group instead of the isopropyl group.

Uniqueness

N-isopropyl-N-{2-[(2-methylphenyl)(phenyl)methoxy]ethyl}-2-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H31NO

Molecular Weight

325.5g/mol

IUPAC Name

N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C22H31NO/c1-17(2)23(18(3)4)15-16-24-22(20-12-7-6-8-13-20)21-14-10-9-11-19(21)5/h6-14,17-18,22H,15-16H2,1-5H3

InChI Key

JPURAYRMIBQZRY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C(C)C)C(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C(C)C)C(C)C

Origin of Product

United States

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